Dimethylditetradecylammonium chloride
Overview
Description
Dimethylditetradecylammonium chloride is a quaternary ammonium compound with the chemical formula C30H64ClN. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its cationic nature, which allows it to interact with negatively charged surfaces, such as cell membranes and other biological structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylditetradecylammonium chloride can be synthesized through the quaternization of dimethyltetradecylamine with an alkyl halide, typically chloromethane. The reaction is carried out in an alcohol solvent, such as methanol or ethanol, under reflux conditions. A catalyst, such as sodium hydroxide, is often used to facilitate the reaction. The reaction mixture is heated to a temperature between 75 and 95 degrees Celsius and maintained under these conditions for several hours to ensure complete quaternization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through filtration and crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dimethylditetradecylammonium chloride primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with nucleophiles, such as hydroxide ions, to form corresponding alcohols and amines. Additionally, it can participate in phase transfer catalysis, facilitating reactions between organic and aqueous phases .
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines
Solvents: Alcohols (methanol, ethanol), water
Catalysts: Sodium hydroxide, phase transfer catalysts
Major Products: The major products formed from these reactions include dimethyltetradecylamine and various alcohols, depending on the specific nucleophile used .
Scientific Research Applications
Dimethylditetradecylammonium chloride is extensively utilized in scientific research across multiple disciplines, including biochemistry, microbiology, and materials science. Its primary applications include:
Surfactant in Nanoparticle and Liposome Formulation: It is used to stabilize nanoparticles and liposomes, which are essential in drug delivery systems and other biomedical applications.
Disinfectant and Preservative: Due to its ability to disrupt cell membranes, it is effective as a disinfectant and preservative in various settings, including healthcare and food industries.
Phase Transfer Catalyst: It enhances reaction rates in two-phase organic-water systems, making it valuable in organic synthesis.
Mechanism of Action
Dimethylditetradecylammonium chloride exerts its effects primarily through its cationic nature. The positively charged ammonium group interacts with negatively charged surfaces, such as bacterial cell membranes, leading to membrane disruption and cell lysis. This mechanism makes it effective as a disinfectant and preservative. Additionally, its surfactant properties allow it to stabilize emulsions and disperse particles in various formulations .
Comparison with Similar Compounds
Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains, making it more hydrophobic and less soluble in water.
Didecyldimethylammonium chloride: Shorter alkyl chains, leading to different solubility and surfactant properties.
Tetradecyldimethylbenzylammonium chloride: Contains a benzyl group, providing different antimicrobial properties and applications.
Uniqueness: Dimethylditetradecylammonium chloride is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to act as a surfactant, disinfectant, and phase transfer catalyst highlights its multifunctionality compared to other similar compounds .
Properties
IUPAC Name |
dimethyl-di(tetradecyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHCURRBLAGFA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051463 | |
Record name | Dimethylditetradecylammonium chloride | |
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Molecular Weight |
474.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-91-5, 68391-05-9 | |
Record name | Dimethylditetradecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10108-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyldimyristylammonium chloride | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, chloride | |
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Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
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Record name | Dimethylditetradecylammonium chloride | |
Source | EPA DSSTox | |
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Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.548 | |
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Record name | Dimethylditetradecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DIMYRISTYLDIMONIUM CHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THH5QTL9Z8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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